molecular formula C11H14O3 B2595720 3-Methoxy-2-propoxybenzaldehyde CAS No. 41828-10-8

3-Methoxy-2-propoxybenzaldehyde

Cat. No.: B2595720
CAS No.: 41828-10-8
M. Wt: 194.23
InChI Key: FULGZQOQNLDCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a propoxy group (-OCH2CH2CH3) attached to a benzaldehyde core

Scientific Research Applications

3-Methoxy-2-propoxybenzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-2-propoxybenzaldehyde can be synthesized through the reaction of benzaldehyde with 3-methoxy-2-propanol . The reaction typically involves the use of a catalyst and controlled reaction conditions to ensure the desired product is obtained. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{3-Methoxy-2-propanol} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common practices.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halides and nucleophiles are used under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Methoxy-2-propoxybenzoic acid.

    Reduction: 3-Methoxy-2-propoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-propoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways. The methoxy and propoxy groups can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime
  • 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde
  • 2-Hydroxy-5-propoxybenzaldehyde

Comparison: 3-Methoxy-2-propoxybenzaldehyde is unique due to the specific positioning of the methoxy and propoxy groups on the benzaldehyde ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

3-methoxy-2-propoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULGZQOQNLDCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 2-hydroxy-3-methoxy-benzaldehyde (10.0 g, 65.6 mmol), 1-bromopropane (60 mL, 657 mmol) and K2CO3 (11.3 g, 82.1 mmol) in MeCN (250 mL) was heated to reflux for 12 h. The mixture was cooled to ambient temperature and the solution filtered. The filtrate was concentrated to give the title compound (12.9 g, quantitative) as light yellow oil: MS (ESI) m/e 195 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.